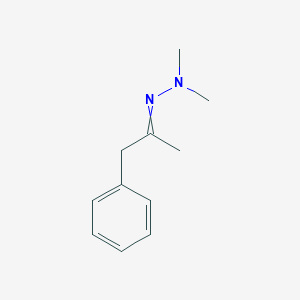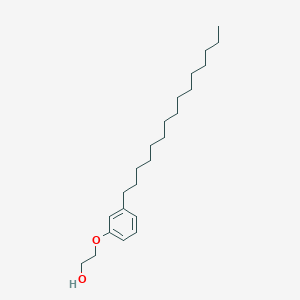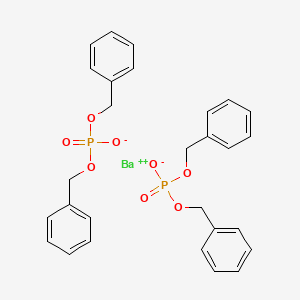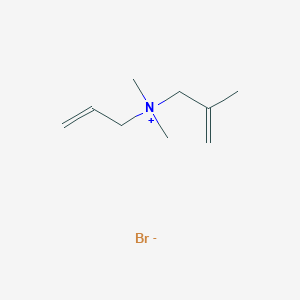
N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide is a chemical compound with the molecular formula C9H18BrN. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes a bromide ion and a quaternary ammonium group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide typically involves the reaction of N,N-dimethylallylamine with an alkylating agent such as allyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N,N-dimethylallylamine+allyl bromide→N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Addition Reactions: The double bonds in the compound can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Addition: Electrophiles such as halogens or hydrogen halides are used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield alcohols, while addition reactions with halogens can produce halogenated compounds.
Scientific Research Applications
N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide involves its interaction with molecular targets through its quaternary ammonium group and double bonds. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can also form complexes with various substrates, facilitating chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- N,N,2-Trimethyl-1-propenylamine
- N,N-Dimethylallylamine
- N,N,2-Trimethyl-1-propenyl chloride
Uniqueness
N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide is unique due to its combination of a quaternary ammonium group and multiple double bonds. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
6982-67-8 |
|---|---|
Molecular Formula |
C9H18BrN |
Molecular Weight |
220.15 g/mol |
IUPAC Name |
dimethyl-(2-methylprop-2-enyl)-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C9H18N.BrH/c1-6-7-10(4,5)8-9(2)3;/h6H,1-2,7-8H2,3-5H3;1H/q+1;/p-1 |
InChI Key |
FUFHVQIHCOABQA-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C[N+](C)(C)CC=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


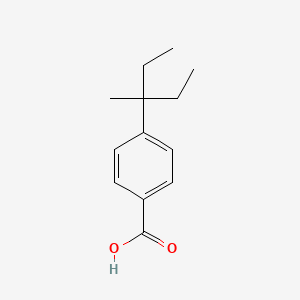
![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)
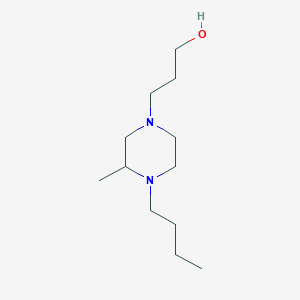
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)

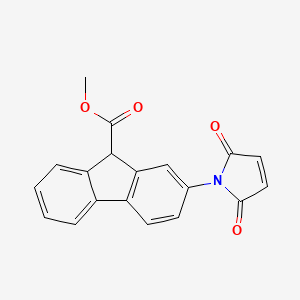
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
